2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Drug-likeness CNS MPO Physicochemical profiling

2-(2,8-Dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide (CAS 384376-89-0, molecular formula C₁₉H₁₈N₂O₂, molecular weight 306.4 g/mol) is a synthetic quinolin-4(1H)-one derivative characterized by a 2,8-dimethyl-substituted oxoquinoline core bearing an N-phenylacetamide side chain. Quinolin-4-ones constitute a heterocyclic class with established medicinal relevance, including antibacterial (e.g., norfloxacin, ciprofloxacin) and anticancer activities.

Molecular Formula C19H18N2O2
Molecular Weight 306.365
CAS No. 384376-89-0
Cat. No. B2483992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
CAS384376-89-0
Molecular FormulaC19H18N2O2
Molecular Weight306.365
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)NC3=CC=CC=C3)C
InChIInChI=1S/C19H18N2O2/c1-13-7-6-10-16-17(22)11-14(2)21(19(13)16)12-18(23)20-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,23)
InChIKeyXEGZZVCBOWSUKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,8-Dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS 384376-89-0: Core Chemical Identity and Procurement Baseline


2-(2,8-Dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide (CAS 384376-89-0, molecular formula C₁₉H₁₈N₂O₂, molecular weight 306.4 g/mol) is a synthetic quinolin-4(1H)-one derivative characterized by a 2,8-dimethyl-substituted oxoquinoline core bearing an N-phenylacetamide side chain [1]. Quinolin-4-ones constitute a heterocyclic class with established medicinal relevance, including antibacterial (e.g., norfloxacin, ciprofloxacin) and anticancer activities [2]. In the absence of extensive primary bioactivity data for this specific compound, its procurement value for drug discovery and chemical biology campaigns rests on its distinct substitution pattern within the quinolin-4-one series—a sub-series (2,8-dimethyl, 4-oxo, N-phenylacetamide) that is underrepresented in the published literature compared to the more extensively explored 2-aryl or 3-carboxy quinolones [2].

Why Generic 4-Quinolone Substitution Cannot Replace 2-(2,8-Dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide in Structure-Activity Studies


Within the 4-quinolone pharmacophore, the nature and position of substituents on both the heterocyclic core and the exocyclic amide tail exert profound, non-linear effects on biological target engagement. The review of quinolin-4-ones describes how seemingly minor alterations—such as shifting a methyl group from position 2 to position 3 or replacing the N-phenylacetamide with an N-benzyl group—can abrogate antiproliferative activity or invert selectivity between kinase isoforms [1]. For 2,8-dimethyl-4-oxoquinolin-1(4H)-yl derivatives, the ortho-methyl (C-8) imposes a conformational constraint that distinguishes this scaffold from the unsubstituted or 6-substituted analogs commonly found in antibacterial quinolones. The N-phenylacetamide appendage further differentiates this compound from the commercially abundant 3-carboxyquinolones (e.g., ciprofloxacin analogs) and from the 2-aryl-4-oxoquinoline series, mandating that procurement decisions be guided by specific, comparator-anchored evidence rather than by general class reputation.

Quantitative Differentiation Evidence for 2-(2,8-Dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide CAS 384376-89-0 vs. Structural Analogs


Topological Polar Surface Area (tPSA) and Rotatable Bond Count Differentiate CNS Drug-Likeness from Closest Commercial Analogs

Computed physicochemical descriptors for 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide yield a topological polar surface area (tPSA) of 49.4 Ų and 3 rotatable bonds [1]. In comparison, the closest commercially available analog, 2-((2,8-dimethylquinolin-4-yl)oxy)-N-phenylacetamide (CAS 1266337-55-6), possesses an ether linker instead of the N-alkylated oxoquinoline, altering both electronic distribution and conformational flexibility. Although a direct head-to-head experimental comparison has not been published, the tPSA of the target compound falls below the 60 Ų threshold associated with favorable blood-brain barrier penetration in the CNS MPO (Multiparameter Optimization) paradigm, whereas many 3-carboxy quinolone antibiotics exceed 75 Ų [2]. This positions the compound for CNS-targeted library design where low tPSA and restricted rotatable bonds are valued.

Drug-likeness CNS MPO Physicochemical profiling

Absence of Carboxylic Acid Moiety Reduces OAT1 Renal Transporter Liability Relative to 3-Carboxyquinolone Antibacterials

2-(2,8-Dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide lacks the 3-carboxylic acid group that is characteristic of fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin) and is a known substrate recognition element for the organic anion transporter 1 (OAT1/SLC22A6) in renal proximal tubules [1]. Ciprofloxacin has been shown to inhibit OAT1-mediated transport with a Ki of approximately 1.5 mM, contributing to its potential for drug-drug interactions and renal accumulation [2]. The target compound, lacking an anionic center at physiological pH, is predicted to have substantially lower OAT1 affinity. Although direct OAT1 inhibition data for the target compound are not available, this structural absence constitutes a class-level inference of reduced renal transporter engagement compared to 3-carboxy quinolones.

Renal toxicity OAT1 transporter Drug-transporter interactions

XLogP3-AA of 3.3 Indicates Balanced Lipophilicity for Oral Bioavailability vs. More Lipophilic 2-Aryl-4-oxoquinoline Analogs

The computed partition coefficient XLogP3-AA for 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is 3.3 [1], placing it within the optimal range (1–3.5) for oral absorption according to Lipinski's guidelines. In comparison, many 2-aryl-4-oxoquinoline derivatives reported in the literature exhibit calculated logP values exceeding 4.5, driven by the extended aromatic system at position 2 [2]. For instance, 2-(4-chlorophenyl)-quinolin-4(1H)-one (a representative 2-aryl analog) has a computed logP of approximately 4.8 [2]. The lower lipophilicity of the target compound arises from the 2-methyl substituent replacing the bulkier 2-aryl group, potentially reducing off-target protein binding and improving solubility.

Lipophilicity Lipinski Rule of Five Oral bioavailability

Best-Fit Research Application Scenarios for 2-(2,8-Dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide Based on Quantitative Differentiation Evidence


CNS-Penetrant Probe Design in Neuroinflammation or Neuropsychiatric Programs

The computed tPSA of 49.4 Ų (well below the 60 Ų CNS threshold) combined with only 3 rotatable bonds makes this compound a strong candidate for blood-brain barrier (BBB)-penetrant probe development [1]. In neuroinflammation models targeting microglial receptors or in neuropsychiatric programs evaluating quinolin-4-one-based modulators of glutamate receptors, the compound's physicochemical profile is more favorable than that of 3-carboxyquinolones (tPSA > 75 Ų) or highly lipophilic 2-aryl analogs (logP > 4.5), which frequently exhibit restricted CNS penetration [2]. Procurement should be prioritized for CNS-focused high-throughput screening cascades where low tPSA and moderate logP are pre-requisites.

Renal Safety Profiling in Anti-infective Discovery

The absence of a 3-carboxylic acid group distinguishes this compound from fluoroquinolone antibiotics that are substrates for the renal organic anion transporter OAT1 [1]. For anti-infective discovery programs seeking to minimize nephrotoxic potential, this compound serves as a useful comparator or scaffold-hopping starting point. OAT1-negative quinolin-4-ones are particularly relevant for projects targeting urinary tract infections, where renal accumulation of the active pharmaceutical ingredient can cause dose-limiting toxicity. Direct OAT1 inhibition assays in transfected HEK293 cells can be conducted to validate this structural prediction [1].

Oral Bioavailability Optimization in Antiviral or Anticancer Lead Series

With an XLogP3-AA of 3.3, the compound falls squarely within the optimal lipophilicity window for oral absorption [1]. In antiviral drug discovery (e.g., HIV-1 non-nucleoside reverse transcriptase inhibitors based on the oxoquinoline scaffold [2]) or anticancer programs targeting kinase inhibition, this intermediate logP avoids the excessive metabolism and solubility limitations of more lipophilic 2-aryl-4-oxoquinoline analogs. The compound can be incorporated into parallel SAR expansion libraries where incremental modifications to the N-phenyl ring are used to fine-tune potency while maintaining the favorable logP range of 2.5–3.5.

Chemical Biology Tool Compound for Profiling 4-Oxoquinoline-Dependent Protein Interactions

The specific 2,8-dimethyl-4-oxoquinolin-1(4H)-yl scaffold, combined with the N-phenylacetamide side chain, occupies a distinct chemical space relative to the more common 2-aryl-4-oxoquinolines and 3-carboxyquinolones [1]. This structural uniqueness makes the compound valuable as a chemical biology probe for identifying novel protein targets that preferentially bind this substitution pattern. Affinity-based proteomics (e.g., pull-down with an immobilized analog) or cellular thermal shift assays (CETSA) can exploit the compound's distinct shape and electronic profile to uncover previously unrecognized 4-oxoquinoline interactors, generating intellectual property-differentiating target hypotheses [1].

Quote Request

Request a Quote for 2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.